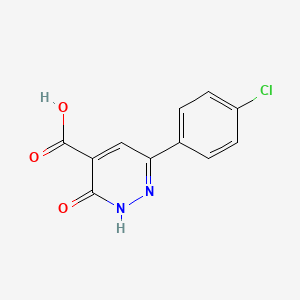
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O3 and its molecular weight is 250.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of various substituted benzil derivatives with cyanoacetylhydrazide under specific catalytic conditions. A notable method utilizes CCSO (copper-catalyzed solid-phase synthesis) for efficient production with minimal side reactions .
Synthesis Method Overview
| Step | Description |
|---|---|
| 1 | Combine cyanoacetylhydrazide with substituted benzil. |
| 2 | Add CCSO catalyst and heat the mixture. |
| 3 | Monitor reaction via TLC until completion. |
| 4 | Precipitate product using cold water and recrystallize from ethyl acetate. |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The compound's structural features contribute to its interaction with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of dihydropyridazine compounds possess moderate to good antimicrobial activity against several pathogens. For instance, a related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related dihydropyridazine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly. For example, a study reported IC50 values indicating potent activity against human cancer cell lines such as HeLa and HCT116 .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized dihydropyridazine derivatives, revealing that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on normal fibroblast cells compared to cancerous cells. The findings suggested a selective toxicity profile favoring cancer cells while sparing normal cells, highlighting their therapeutic potential .
Research Findings
Recent literature emphasizes the importance of the dihydropyridazine core structure in drug design. The following table summarizes key findings regarding the biological activities associated with this class of compounds:
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQGNAVCNXKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















